Tetraphenylphosphanium benzenethiolate
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Overview
Description
Tetraphenylphosphanium benzenethiolate is a chemical compound that consists of a tetraphenylphosphanium cation and a benzenethiolate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylphosphanium benzenethiolate typically involves the reaction of tetraphenylphosphanium chloride with sodium benzenethiolate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tetraphenylphosphanium benzenethiolate undergoes various chemical reactions, including:
Oxidation: The benzenethiolate anion can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzenethiolate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Typical conditions involve the use of alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl or acyl derivatives of benzenethiolate.
Scientific Research Applications
Tetraphenylphosphanium benzenethiolate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tetraphenylphosphanium benzenethiolate involves its interaction with molecular targets through its benzenethiolate anion. The anion can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical and chemical effects. The tetraphenylphosphanium cation enhances the solubility and stability of the compound in organic solvents .
Comparison with Similar Compounds
- Tetraphenylphosphanium chloride
- Tetraphenylphosphanium bromide
- Tetraphenylarsonium chloride
Comparison: Tetraphenylphosphanium benzenethiolate is unique due to the presence of the benzenethiolate anion, which imparts distinct reactivity and properties compared to other tetraphenylphosphanium salts. The benzenethiolate anion allows for specific interactions and reactions that are not possible with other anions, making it valuable in specialized applications .
Properties
CAS No. |
65837-66-3 |
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Molecular Formula |
C30H25PS |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
benzenethiolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C6H6S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1 |
InChI Key |
KFUAGGDOAXXVMI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[S-] |
Origin of Product |
United States |
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